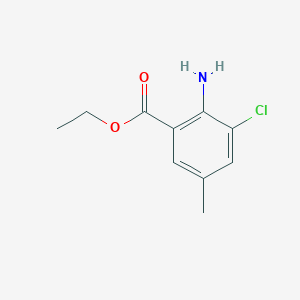

Ethyl 2-amino-3-chloro-5-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQRQQCEVPWZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-amino-3-chloro-5-methylbenzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-chloro-5-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Ethyl 2-amino-6-chloro-3-methylbenzoate

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Differences: The chlorine substituent is at position 6 instead of position 3. For example, the 6-chloro derivative may exhibit different hydrogen-bonding patterns in crystal structures compared to the 3-chloro analog .

Methyl 2-amino-5-chlorobenzoate

- Molecular Formula: C₉H₁₀ClNO₂

- Molecular Weight : 215.64 g/mol

- Key Differences :

- The ester group is methyl instead of ethyl, reducing lipophilicity.

- Lacks the methyl group at position 5, simplifying the substitution pattern.

- Structural studies reveal intramolecular N–H⋯O hydrogen bonding, forming a planar six-membered ring. This feature stabilizes the crystal lattice, as observed in X-ray diffraction data .

Halogen-Substituted Analogs

Ethyl 2-amino-5-fluoro-3-methylbenzoate

- Molecular Formula: C₁₀H₁₂FNO₂

- Molecular Weight : 197.21 g/mol

- Key Differences :

- Fluorine replaces chlorine at position 5. The smaller atomic radius and higher electronegativity of fluorine may enhance electronic effects (e.g., resonance withdrawal) but reduce steric hindrance.

- Fluorinated analogs often exhibit improved metabolic stability in medicinal chemistry applications compared to chlorinated derivatives .

Heterocyclic Derivatives

Ethyl (5-chlorobenzo[d]thiazol-2-yl)glycinate

- Molecular Formula : C₁₁H₁₁ClN₂O₂S

- Molecular Weight : 282.73 g/mol

- Key Differences: The benzoate core is replaced with a benzothiazole ring, introducing a sulfur atom and altering electronic properties. This derivative is synthesized via nucleophilic substitution between 2-amino-5-chlorobenzothiazole and ethyl chloroacetate, highlighting divergent synthetic pathways compared to simple benzoate esters .

Research Findings and Implications

Substituent Effects on Reactivity

Hydrogen Bonding and Crystal Packing

- Methyl 2-amino-5-chlorobenzoate forms intramolecular N–H⋯O hydrogen bonds, creating a planar structure that stabilizes the crystal lattice. This contrasts with ethyl esters, where bulkier substituents may disrupt such interactions .

Biological Activity

Ethyl 2-amino-3-chloro-5-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and agriculture.

Chemical Structure and Synthesis

This compound can be synthesized through multiple routes, typically involving the chlorination of benzoic acid derivatives followed by esterification. The general reaction involves the use of ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Common Synthetic Route

- Chlorination : Starting with 2-amino-5-methylbenzoic acid, chlorination introduces a chlorine atom at the 3-position.

- Esterification : The resulting acid is then reacted with ethanol to yield this compound.

Biological Activity

The biological activity of this compound has been investigated for its potential therapeutic effects. Key findings include:

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Its structural features allow it to act as an enzyme inhibitor or modulator of receptor function, which can lead to various pharmacological effects.

In Vitro Studies

Research has shown that this compound demonstrates:

- Antimicrobial Activity : Effective against certain bacterial strains.

- Anti-inflammatory Properties : Inhibits pro-inflammatory cytokines in cell cultures.

- Analgesic Effects : Similar to established local anesthetics, suggesting potential use in pain management.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against drug-resistant bacterial strains, demonstrating significant inhibition rates comparable to conventional antibiotics.

- In Vivo Analgesic Study : Animal models treated with this compound showed reduced pain response in inflammatory pain models, indicating its potential as a non-opioid analgesic.

- Enzyme Inhibition Studies : Investigations into its role as a cytochrome P450 inhibitor revealed that it could affect drug metabolism pathways, necessitating further research into its implications for drug interactions.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Ethyl 2-amino-4-chloro-5-methylbenzoate | Structure | Moderate antimicrobial |

| Ethyl 3-amino-5-chloro-benzoate | Structure | Low anti-inflammatory |

Research Findings Summary

The following key points summarize the current understanding of this compound's biological activity:

- Broad Spectrum Activity : Effective against multiple bacterial strains and shows promise in anti-inflammatory applications.

- Potential Drug Interactions : As an enzyme inhibitor, it may alter the metabolism of other drugs.

- Future Directions : Further studies are needed to explore its full therapeutic potential and safety profile.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-chloro-5-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reducing a nitro precursor (e.g., ethyl 3-chloro-5-methyl-2-nitrobenzoate) using tin(II) chloride in concentrated HCl and ethyl acetate, followed by neutralization and recrystallization . Adjusting stoichiometry (e.g., SnCl₂:HCl ratio) and solvent polarity can enhance yield. For example, using ethyl acetate as both solvent and reaction medium minimizes side reactions. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for amino and chloro groups) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 228) and fragmentation patterns .

X-ray crystallography (via SHELX refinement ) resolves ambiguities in regiochemistry.

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile:water 70:30) separate closely related analogs .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals : Identify nucleophilic sites via LUMO maps (e.g., electron-deficient C-Cl bond) .

- Reaction Pathways : Simulate intermediates (e.g., Meisenheimer complexes) during SNAr reactions .

Compare computed activation energies with experimental kinetic data to validate models.

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Assess tautomerization or rotational barriers via variable-temperature NMR .

- Crystallographic Refinement : Use SHELXL to resolve disorder in crystal structures .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., NH₂ and Cl groups) .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Methodological Answer :

- Protection-Deprotection : Protect the amino group with Boc anhydride to direct halogenation to the chloro position .

- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) for aryl boronic acid coupling at the chloro site .

- Statistical Design : Apply 2³ factorial experiments to optimize temperature, catalyst loading, and solvent polarity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.